1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Description
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a piperidin-3-yl group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Pyrazole derivatives are widely studied for their pharmacological and pesticidal activities due to their ability to interact with biological targets such as enzymes and receptors . The piperidine moiety in this compound may contribute to enhanced lipophilicity and binding affinity, which are critical for modulating bioactivity.
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-9(13)5-8(11-12)7-3-2-4-10-6-7;;/h5,7,10-11H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLPGQEOCJZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 2-methyl-2H-pyrazol-3-ol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Derivatives
Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) () share a pyrazole core but differ in substituents. The trifluoromethyl group at the 3-position enhances fungicidal activity, as demonstrated by >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. In contrast, the piperidin-3-yl group in the target compound may alter binding interactions with succinate dehydrogenase (SDH), a key enzyme targeted by fungicides. Molecular docking studies of compound 5g with SDH (PDB: 2FBW) highlight the importance of carbonyl groups in binding, suggesting that the hydroxyl group in the target compound could play a similar role .
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ol
This analogue (CAS: 29939-24-0, ) replaces the piperidin-3-yl group with an isopropyl substituent.
Pharmacologically Relevant Pyrazole Derivatives
Quinazoline-2,4-dione Alkylation Products
Alkylated quinazoline-diones, such as 1-methyl-3-[2'-(4'-methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione (), demonstrate how alkylation at the 3-position modifies bioactivity. While these compounds lack the pyrazole core, their optimization via dimethyl/diethyl carbonates under microwave irradiation underscores the importance of substituent engineering—a strategy applicable to enhancing the target compound’s pharmacokinetic properties .
Salt Forms and Solubility
Dihydrochloride Salts in Drug Development
The dihydrochloride salt form of the target compound is analogous to 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride (). Both salts improve aqueous solubility, a critical factor for bioavailability. However, the tetrahydropyridine ring in the latter may confer distinct conformational flexibility compared to the piperidine ring in the target compound .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Table 2: Physicochemical Properties
*Calculated based on analogous structures in .
Research Findings and Implications
- Agrochemical Potential: The piperidin-3-yl group in the target compound may offer unique binding modes with SDH or similar enzymes, analogous to trifluoromethyl-substituted pyrazoles .
- Salt Form Advantages : Dihydrochloride salts improve solubility, as seen in related compounds, but may require optimization for tissue permeability .
- Synthetic Flexibility : Alkylation strategies (e.g., microwave-assisted methods) could further modify the target compound’s substituents to enhance activity .
Biological Activity
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a piperidine substituent, which is significant for its biological interactions. The molecular formula is CHClNO, and its structure can be represented as follows:
Research indicates that compounds within the pyrazole class exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Pyrazoles have shown promising results in inhibiting microbial growth. For instance, derivatives have been tested against various pathogens, demonstrating significant antifungal and antibacterial properties .
- Anticancer Properties : Studies have highlighted the effectiveness of certain pyrazole derivatives in cancer cell lines. In particular, compounds similar to 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol have been evaluated for their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. These studies suggest potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol and related compounds:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various pyrazole derivatives, including those structurally similar to 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol. The results indicated that certain derivatives exhibited marked cytotoxic effects on breast cancer cell lines. Notably, the combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity and suggesting a promising avenue for treatment strategies in resistant cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study revealed that several synthesized compounds displayed potent antifungal activity against common pathogens. This underscores the potential application of such compounds in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
